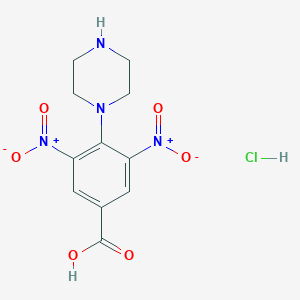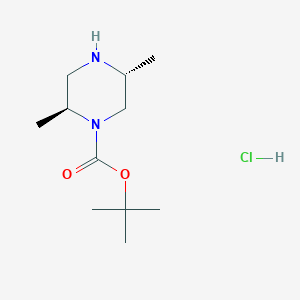![molecular formula C12H15ClFNO2 B1452511 2-chloro-N-[3-(4-fluorophenoxy)propyl]-N-methylacetamide CAS No. 1226093-15-7](/img/structure/B1452511.png)
2-chloro-N-[3-(4-fluorophenoxy)propyl]-N-methylacetamide
Übersicht
Beschreibung
2-Chloro-N-[3-(4-fluorophenoxy)propyl]-N-methylacetamide, also known as CFPMA, is a chemical compound used in a variety of scientific research applications. This compound is a synthetic organic compound that has a wide range of applications in the medical and pharmaceutical fields. CFPMA is a versatile compound with a wide range of uses, including as a reagent in organic synthesis and as a drug in clinical trials.
Wissenschaftliche Forschungsanwendungen
Gastro-Oesophageal Reflux Disease (GERD) Treatment
This compound has been utilized in the treatment of GERD, a chronic condition where stomach acid frequently flows back into the tube connecting your mouth and stomach (oesophagus). It can act as a prokinetic agent, enhancing the motility of the oesophagus and gastrointestinal tract, thus providing relief from the symptoms of GERD .
Non-Ulcer Dyspepsia Management
Non-ulcer dyspepsia, often referred to as indigestion, is a condition characterized by chronic discomfort in the upper abdomen. The compound’s prokinetic properties can help in managing this condition by improving gastric emptying and reducing discomfort .
Serotonergic Agonist
As a serotonergic agonist, this compound can mimic the effects of serotonin by stimulating the physiological activity at serotonin receptors. This application is significant in the development of antidepressants and anxiolytics, as well as in the treatment of migraine disorders .
Anti-Ulcer Drug
The compound’s role as an anti-ulcer drug is based on its ability to control gastric acidity and protect the gastrointestinal lining, thereby helping in the treatment or amelioration of peptic ulcers .
Gastrointestinal Drug
Beyond treating specific conditions, the compound can be used more broadly as a gastrointestinal drug, with effects on controlling gastric acidity, regulating gastrointestinal motility, and improving digestion .
Cardiac Arrhythmia Research
Although cisapride, a related compound, was withdrawn from many markets due to its propensity to cause cardiac arrhythmias, the structural similarity allows researchers to study the cardiotoxic effects and develop safer alternatives for gastrointestinal treatments .
Eigenschaften
IUPAC Name |
2-chloro-N-[3-(4-fluorophenoxy)propyl]-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClFNO2/c1-15(12(16)9-13)7-2-8-17-11-5-3-10(14)4-6-11/h3-6H,2,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STJIZAGLTYLJTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCOC1=CC=C(C=C1)F)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[3-(4-fluorophenoxy)propyl]-N-methylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![({3,5-Dimethyl-4-[(2-methylphenyl)methoxy]phenyl}methyl)(methyl)amine hydrochloride](/img/structure/B1452431.png)
![6-[(2,2-Dimethylpropyl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B1452433.png)

![methyl 6-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B1452436.png)




![3-chloro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile](/img/structure/B1452443.png)

![3-chloro-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1452446.png)
